hexahydro-1H-cyclopenta[c]furan-5-ol
Description
Hexahydro-1H-cyclopenta[c]furan-5-ol is a bicyclic organic compound featuring a fused cyclopentane-furan ring system with a hydroxyl group at the 5-position. Its molecular formula is C₁₂H₁₆O₂, and its structure includes stereochemical complexity, as evidenced by its synthesis via nickel-catalyzed cycloaddition reactions. For example, (3aR,5R)-6-phenyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan-5-ol was synthesized using Ni(COD)₂, DPPF, and Et₃B, yielding a colorless oil with confirmed structure via NMR spectroscopy . The compound’s bicyclic framework and hydroxyl group make it a candidate for further functionalization in medicinal and materials chemistry.
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-1-5-3-9-4-6(5)2-7/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLHTIIRSQEXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1COC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-cyclopenta[c]furan-5-ol can be synthesized through several methods. One common approach involves the reduction of hexahydro-1H-cyclopenta[c]furan-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-cyclopenta[c]furan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexahydro-1H-cyclopenta[c]furan-5-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of hexahydro-1H-cyclopenta[c]furan-5-amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Hexahydro-1H-cyclopenta[c]furan-5-one.
Reduction: Hexahydro-1H-cyclopenta[c]furan-5-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hexahydro-1H-cyclopenta[c]furan-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexahydro-1H-cyclopenta[c]furan-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[e]azulen-5(6H)-one
6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one
Hexahydro-1H-cyclopenta[c]thiophen-5-one
- Structure : Sulfur-containing analog (thiophene replaces furan) .
- Molecular Formula : C₇H₁₀OS.
- Key Differences :
- Thiophene’s lower electronegativity vs. furan impacts reactivity and aromaticity.
- Reduced molecular weight (142.22 g/mol) compared to C₁₂H₁₆O₂ (~192.25 g/mol).
Physicochemical Properties
Biological Activity
Hexahydro-1H-cyclopenta[c]furan-5-ol (also referred to as Cp-THF) is a cyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has a unique fused ring structure that contributes to its reactivity and biological properties. It can be synthesized through several methods, including:
- Reduction of Hexahydro-1H-cyclopenta[c]furan-5-one : Using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran or diethyl ether.
- Catalytic Hydrogenation : Employing metal catalysts like palladium on carbon for industrial-scale production.
This compound interacts with specific biomolecular targets, functioning as a ligand that can modulate the activity of receptors or enzymes. This interaction can lead to various biological effects, which are summarized in the table below.
Case Studies
-
HIV-1 Protease Inhibition :
A study reported that derivatives of this compound displayed significant inhibitory activity against HIV-1 protease. Specifically, a compound with a 3-(R)-hydroxyl group demonstrated an IC50 of 2.9 nM, comparable to existing antiviral drugs . -
Cytotoxicity Against Cancer Cells :
Research indicated that certain meroterpenoids derived from hexahydro compounds exhibited potent cytotoxicity against various cancer cell lines. For instance, compounds showed IC50 values below 10 μg/ml against lung and colon cancer cells, suggesting their potential as anticancer agents .
Comparative Analysis with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Hexahydro-1H-cyclopenta[c]furan-5-one | Ketone analog | More reactive towards reduction and oxidation reactions |
| Hexahydro-1H-cyclopenta[c]furan-5-amine | Amine derivative | Potential neuroprotective and anti-inflammatory properties |
| Tetrahydrofuran | Simple cyclic ether | Lacks the fused cyclopentane ring; different reactivity |
Future Directions in Research
The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:
- Drug Development : Further optimization of its derivatives for enhanced antiviral and anticancer activities.
- Mechanistic Studies : Detailed investigations into the molecular interactions between hexahydro compounds and their biological targets.
- Clinical Trials : Initiating trials to evaluate the efficacy and safety of these compounds in therapeutic applications.
Q & A
What are the optimal synthetic routes for hexahydro-1H-cyclopenta[c]furan-5-ol, and how do reaction conditions influence stereochemical outcomes?
Level: Advanced
Methodological Answer:
Stereoselective synthesis of cyclopenta-furan derivatives often employs Lewis acid-mediated nucleophilic alkylation (e.g., TiCl₄) to control stereochemistry. For example, TiCl₄ in dry CH₂Cl₂ at 0°C facilitates stereocontrolled formation of hexahydro-cyclopenta[c]furan derivatives, as demonstrated in the synthesis of (3aR*,5R*,6aS*)-5-(methoxymethyl)hexahydro-1H-cyclopenta[c]furan (50% yield) . Key factors include solvent choice, temperature, and stoichiometry of chiral auxiliaries. Optimization requires monitoring via TLC and NMR to track stereoisomer ratios .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or X-ray crystallography data often arise from conformational flexibility or impurities. For this compound derivatives, use high-field NMR (≥400 MHz) with COSY, HSQC, and NOESY to assign stereocenters unambiguously. For crystallographic conflicts, refine structures using SHELXL (e.g., SHELX-2018/3), which handles twinning and high-resolution data effectively . Cross-validate with computational methods (DFT or molecular docking) to confirm energetically favorable conformations .
What strategies are effective for isolating enantiomerically pure this compound?
Level: Basic
Methodological Answer:
Chiral resolution can be achieved via preparative HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution. For example, lipase-mediated acetylation of racemic mixtures selectively modifies one enantiomer, enabling separation. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid) is cost-effective for large-scale isolation .
How does the hydroxyl group at position 5 influence the compound’s reactivity in medicinal chemistry applications?
Level: Advanced
Methodological Answer:
The 5-hydroxy group acts as a hydrogen-bond donor, enhancing binding affinity to biological targets (e.g., HIV-1 protease). Derivatization via carbonate or ester formation (e.g., 4-nitrophenyl carbonate) improves bioavailability. For instance, (3aS,4S,7aR)-hexahydro-2H-furo[2,3-b]pyran-4-yl (4-nitrophenyl) carbonate showed >99% yield under pyridine catalysis . Activity assays (e.g., IC₅₀ measurements) should compare parent compounds and derivatives to quantify pharmacological enhancements .
What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
Level: Basic
Methodological Answer:
Use QSAR models via software like Schrödinger’s QikProp or OpenEye’s FILTER to predict logP, solubility, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments. For electronic properties, Gaussian 16 with B3LYP/6-31G* basis set calculates frontier molecular orbitals and electrostatic potentials .
How can researchers address low yields in multi-step syntheses of cyclopenta-furan derivatives?
Level: Advanced
Methodological Answer:
Low yields often stem from side reactions at strained cyclopentane rings. Mitigate this by:
- Protecting groups: Temporarily mask the 5-hydroxy group with TBS or acetyl during reactive steps.
- Microwave-assisted synthesis: Accelerate ring-closing steps (e.g., furan formation) to reduce decomposition.
- Flow chemistry: Improve heat/mass transfer in exothermic reactions (e.g., Diels-Alder cycloadditions) .
What are the best practices for characterizing optical purity post-synthesis?
Level: Basic
Methodological Answer:
Measure specific optical rotation ([α]ᴅ) using a polarimeter and compare to literature values (e.g., −44° for (−)-Corey lactone in methanol) . Chiral HPLC (e.g., Daicel columns) or capillary electrophoresis with cyclodextrin additives provides quantitative enantiomeric excess (ee) data. For absolute configuration, single-crystal X-ray diffraction with Cu-Kα radiation is definitive .
How do structural modifications at the cyclopentane ring affect metabolic stability?
Level: Advanced
Methodological Answer:
Introducing electron-withdrawing groups (e.g., fluorine) at the cyclopentane ring reduces oxidative metabolism by CYP450 enzymes. Deuterium incorporation at labile C-H positions (e.g., adjacent to the furan oxygen) prolongs half-life. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic turnover .
What safety protocols are critical when handling this compound derivatives?
Level: Basic
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., THF or CH₂Cl₂).
- Spill management: Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
How can researchers leverage this compound as a precursor for natural product synthesis?
Level: Advanced
Methodological Answer:
The cyclopenta-furan scaffold is a key intermediate in prostaglandin and terpene synthesis. For example, Corey lactone derivatives are alkylated at the hydroxymethyl group to construct side chains mimicking natural products. Asymmetric hydrogenation (e.g., using Noyori catalysts) installs additional stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
